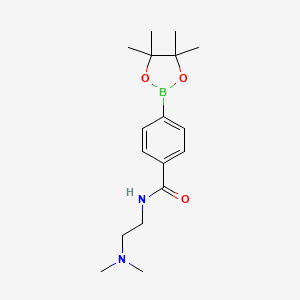

N-(2-dimethylaminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(2-Dimethylaminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative characterized by a dimethylaminoethyl group attached to the benzamide nitrogen and a para-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. Its structure combines the electron-deficient boronate ester with a polar tertiary amine, which may enhance solubility and bioavailability compared to less polar analogs.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-9-7-13(8-10-14)15(21)19-11-12-20(5)6/h7-10H,11-12H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDBEJMIGCLCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374359 | |

| Record name | N-[2-(Dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832114-11-1 | |

| Record name | Benzamide, N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[2-(Dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-dimethylaminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as DMB, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DMB, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H27BN2O3

- Molecular Weight : 318.22 g/mol

- CAS Number : 832114-11-1

- Physical State : Solid

- Melting Point : 125 °C

- Solubility : Soluble in methanol

| Property | Value |

|---|---|

| Molecular Formula | C17H27BN2O3 |

| Molecular Weight | 318.22 g/mol |

| CAS Number | 832114-11-1 |

| Melting Point | 125 °C |

| Solubility | Methanol |

DMB exhibits biological activity primarily through its interaction with various biological targets. The presence of the dimethylaminoethyl group is significant for enhancing solubility and bioavailability. The dioxaborolane moiety is known for its role in stabilizing interactions with biological macromolecules.

Pharmacological Effects

Research indicates that DMB may exhibit the following pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that DMB may inhibit tumor growth in certain cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

-

Anticancer Activity Study :

- In vitro studies conducted on breast cancer cell lines demonstrated that DMB significantly reduced cell viability and induced apoptosis.

- The study utilized various assays (MTT assay, flow cytometry) to assess the cytotoxic effects and mechanisms involved.

-

Neuroprotection Study :

- A study investigated the neuroprotective effects of DMB on SH-SY5Y neuroblastoma cells subjected to oxidative stress.

- Results indicated that DMB treatment led to a decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Table 2: Summary of Case Studies

| Study Focus | Findings | Assays Used |

|---|---|---|

| Anticancer Activity | Reduced viability in breast cancer cells | MTT assay, flow cytometry |

| Neuroprotection | Decreased ROS levels; improved survival in neuroblastoma cells | Cell viability assays |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its anticancer properties due to the presence of the boron-containing moiety, which enhances its reactivity with biological targets. Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, the dioxaborolane group is known to interact with nucleophilic sites in proteins, potentially leading to apoptosis in cancer cells .

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of N-(2-Dimethylaminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce DNA damage through boron-mediated pathways .

3.1 Environmental Monitoring

The compound can be utilized for environmental monitoring due to its ability to form stable complexes with metal ions. This property makes it suitable for detecting heavy metals in water sources. The dioxaborolane moiety can selectively bind to certain metal ions, allowing for sensitive detection methods .

Case Study:

Research conducted on the use of this compound as a chelating agent revealed its effectiveness in removing lead and cadmium from contaminated water samples. The results indicated a significant reduction in metal concentrations after treatment with the compound .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives bearing variations in substituents, boronate positions, and functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Variations on the Benzamide Nitrogen

Table 1: Nitrogen-Substituted Analogs

Key Observations :

- The dimethylaminoethyl group in the target compound provides a balance of polarity and steric bulk, likely improving water solubility compared to N,N-dimethyl or phenylpentyl analogs .

- Chloropropyl and morpholinoethyl substituents introduce reactive sites (e.g., Cl for further functionalization) or hydrogen-bonding capabilities, respectively .

Boronate Ester Positional Isomers

Table 2: Meta vs. Para Boronate Substitution

Key Observations :

- Para-substituted boronate esters exhibit higher reactivity in Suzuki-Miyaura reactions due to improved orbital alignment, whereas meta-substituted analogs may require harsher conditions .

Aryl and Alkyl Chain Modifications

Table 3: Variations in Aryl/Alkyl Substituents

Key Observations :

- Bulky tert-butyl groups improve binding to hydrophobic enzyme pockets (e.g., tubulin), while fluorine atoms enhance pharmacokinetic stability .

Preparation Methods

Reaction of Benzamide Precursor with Boronic Acid Derivative

- The benzamide precursor, typically 4-aminobenzamide or a related intermediate, is reacted with a boronic acid pinacol ester reagent.

- Palladium-catalyzed borylation (e.g., Miyaura borylation) is often employed, using bis(pinacolato)diboron as the boron source.

- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with bases such as potassium acetate or potassium carbonate.

- The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or dioxane under inert atmosphere at elevated temperatures (80–100 °C).

Amide Bond Formation with 2-Dimethylaminoethylamine

- The carboxylic acid or activated ester derivative of the boronic acid-substituted benzoic acid is coupled with 2-dimethylaminoethylamine.

- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the acid.

- The reaction is typically performed in dichloromethane or DMF at room temperature or slightly elevated temperatures.

- The product is purified by column chromatography or recrystallization.

Alternative One-Pot or Sequential Methods

- Some protocols combine the borylation and amide coupling steps sequentially without isolation of intermediates to improve efficiency.

- Protection/deprotection strategies may be employed if other functional groups are present.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Borylation of aryl halide | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | Dioxane | 80–90 °C | 75–85 | Inert atmosphere (N2 or Ar) |

| Amide coupling | 2-Dimethylaminoethylamine, EDCI, HOBt | DCM or DMF | 0–25 °C | 70–90 | Base: DIPEA or triethylamine |

| Purification | Silica gel chromatography or recrystallization | — | — | — | Product isolated as pure compound |

Research Findings and Optimization

- The use of pinacol boronate esters significantly improves the stability of the boronic acid moiety during synthesis and storage.

- Optimization of palladium catalyst and base choice can enhance borylation efficiency and selectivity.

- Amide bond formation is generally high yielding with carbodiimide coupling agents, but side reactions such as hydrolysis can be minimized by controlling moisture.

- Recent studies focus on greener solvents and milder conditions to improve sustainability.

- The compound’s utility in Suzuki-Miyaura cross-coupling has been demonstrated, enabling the synthesis of complex biaryl structures with potential pharmaceutical applications.

Summary Table of Key Properties and Preparation Data

| Property/Parameter | Data/Value |

|---|---|

| CAS Number | 832114-11-1 |

| Molecular Formula | C17H27BN2O3 |

| Molecular Weight | 318.22 g/mol |

| Key Functional Groups | Benzamide, pinacol boronate ester, dimethylaminoethyl |

| Typical Borylation Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Common Coupling Reagents | EDCI, HATU |

| Solvents Used | Dioxane, DMF, DCM |

| Reaction Temperatures | 0–100 °C |

| Typical Yields | 70–90% |

| Applications | Suzuki-Miyaura cross-coupling, pharmaceutical intermediates |

Q & A

Q. What are the common synthetic routes for preparing N-(2-dimethylaminoethyl)-4-boronate benzamide derivatives?

The synthesis typically involves two key steps: (1) introduction of the boronate ester via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and (2) amidation to attach the dimethylaminoethyl group. For the boronate moiety, 4-bromobenzamide precursors are reacted with bis(pinacolato)diboron under inert conditions . The amidation step employs coupling agents like EDC/HOBt with N,N-dimethylethylenediamine, followed by purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms the aromatic proton environment, boronate ester peaks (~1.3 ppm for pinacol methyl groups), and dimethylaminoethyl signals (~2.2–2.5 ppm for N-CH₃).

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 385.2) .

Q. What safety protocols are essential when handling this compound?

Boronate esters are moisture-sensitive and may release boric acid upon hydrolysis. Use gloves, goggles, and work under inert gas (N₂/Ar) for synthesis. Store at –20°C in sealed, desiccated containers. Waste disposal must comply with local regulations for boron-containing compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the amidation step?

Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction rates.

- Coupling Agents : EDC/HOBt outperforms DCC due to reduced side reactions with boronate esters.

- Temperature : Reactions at 0–4°C minimize racemization; gradual warming to room temperature ensures completion .

- Protection/Deprotection : Use Boc-protected amines to prevent undesired nucleophilic attacks, followed by HCl-mediated deprotection .

Q. What computational tools aid in predicting reactivity or designing derivatives?

Quantum mechanical calculations (e.g., DFT) model transition states for Suzuki-Miyaura couplings, guiding ligand/catalyst selection. Machine learning (ML) platforms like ICReDD’s workflow integrate experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) and prioritize synthetic routes .

Q. How to resolve discrepancies in catalytic efficiency across studies?

Contradictions often arise from:

- Catalyst Purity : Residual Pd(0) in commercial catalysts can skew results. Pre-purify via filtration through Celite.

- Solvent Effects : Dielectric constants influence boronate activation. Test solvents with varying polarity (e.g., THF vs. DMSO).

- Substrate Ratios : Excess boronic acid (1.5–2.0 eq.) improves yields in sterically hindered systems .

Methodological Considerations

Q. What strategies mitigate boron-related side reactions during storage?

Q. How to validate the compound’s utility in cross-coupling reactions?

Perform model reactions with aryl halides (e.g., 4-bromotoluene) under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Compare yields (>80% expected) and characterize biphenyl products via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.